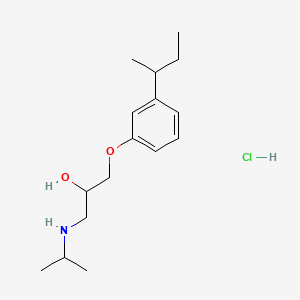
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butylphenoxy group, a hydroxy group, and an isopropylamino group, all attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol typically involves the reaction of butylphenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include butylphenol, epichlorohydrin, isopropylamine, and hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-methylaminopropane hydrochloride
- 1-Butylphenoxy-2-hydroxy-3-ethylaminopropane hydrochloride
Uniqueness
1-((1-Methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
43159-63-3 |
|---|---|
Fórmula molecular |
C16H28ClNO2 |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
1-(3-butan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-5-13(4)14-7-6-8-16(9-14)19-11-15(18)10-17-12(2)3;/h6-9,12-13,15,17-18H,5,10-11H2,1-4H3;1H |
Clave InChI |
VGMPJSQAUDTPGT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
SMILES canónico |
CCC(C)C1=CC(=CC=C1)OCC(CNC(C)C)O.Cl |
Sinónimos |
1-((1-methylethyl)amino)-3-(3-(1-methylpropyl)phenoxy)-2-propanol 1-butylphenoxy-2-hydroxy-3-isopropylaminopropane hydrochloride Ko 1124 Ko-1124 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















